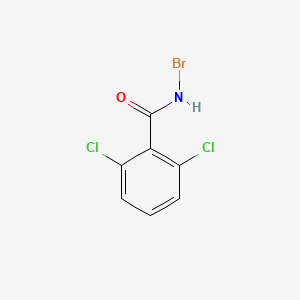

N-Bromo-2,6-dichlorobenzamide

Description

Structure

3D Structure

Properties

CAS No. |

71411-63-7 |

|---|---|

Molecular Formula |

C7H4BrCl2NO |

Molecular Weight |

268.92 g/mol |

IUPAC Name |

N-bromo-2,6-dichlorobenzamide |

InChI |

InChI=1S/C7H4BrCl2NO/c8-11-7(12)6-4(9)2-1-3-5(6)10/h1-3H,(H,11,12) |

InChI Key |

DLZZEJRBGSKHOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NBr)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Bromo 2,6 Dichlorobenzamide

Synthetic Routes from Precursor Compounds

The creation of N-Bromo-2,6-dichlorobenzamide hinges on the successful synthesis and purification of its direct precursor, 2,6-dichlorobenzamide (B151250). This section details the common methods for preparing this key starting material and the subsequent strategies for its N-bromination.

Preparation of 2,6-Dichlorobenzamide as a Key Starting Material

The most direct and widely employed method for the synthesis of 2,6-dichlorobenzamide involves the reaction of 2,6-dichlorobenzoyl chloride with an amine source. In a typical laboratory preparation, 2,6-dichlorobenzoyl chloride is treated with aqueous ammonia (B1221849) or with an amine dissolved in a suitable solvent. For instance, derivatives of 2,6-dichlorobenzamide have been synthesized by dissolving an amine, such as ethylene (B1197577) diamine or isopropyl amine, in an ethanolic solution of sodium hydroxide, followed by the addition of 2,6-dichlorobenzoyl chloride. ipinnovative.comipindexing.comresearchgate.net This straightforward acylation reaction is generally high-yielding and provides a reliable route to the desired amide.

Another documented, albeit more complex, industrial method for producing 2,6-dichlorobenzamide involves the heat-induced removal of water and hydrochloric acid from 1-hydroxy-2,2,6,6-tetrachlorocyclohexane-carbonamide. google.com This process, which may be catalyzed by substances like zinc chloride or iodine, results in the formation of the aromatic ring and the amide functionality in a high yield. google.com The cost-effectiveness of producing 2,6-dichlorobenzamide is a significant factor, as it is a key intermediate in the manufacture of the herbicide 2,6-dichlorobenzonitrile. google.com

The purity of the resulting 2,6-dichlorobenzamide is crucial for the subsequent bromination step. Purification is typically achieved through recrystallization from a suitable solvent, such as benzene (B151609), to yield a product with a sharp melting point. google.com

Strategies for N-Bromination of Amide Substrates

With 2,6-dichlorobenzamide in hand, the next critical step is the introduction of a bromine atom onto the nitrogen atom. This transformation can be achieved through several methods, which can be broadly categorized into direct electrophilic bromination and indirect pathways.

Direct N-bromination is the most common and efficient method for preparing N-bromoamides. This approach utilizes a source of electrophilic bromine that reacts directly with the N-H bond of the amide.

N-Bromosuccinimide (NBS) is the most widely used reagent for this purpose. wikipedia.orgorganic-chemistry.orgorganicchemistrytutor.com NBS is a convenient and solid source of bromine that is relatively safe to handle compared to liquid bromine. The reaction is typically carried out by treating the amide substrate with NBS in an appropriate solvent. The nitrogen atom in NBS is bonded to two electron-withdrawing carbonyl groups, which polarizes the N-Br bond, making the bromine atom electrophilic. manac-inc.co.jp

The reaction mechanism is believed to involve the nucleophilic attack of the amide nitrogen on the electrophilic bromine of NBS. The choice of solvent can influence the reaction's regioselectivity and efficiency. manac-inc.co.jp While specific conditions for this compound are not extensively detailed in the literature, general protocols for the N-bromination of amides using NBS are well-established. These reactions are often performed under neutral or slightly acidic conditions.

Other N-bromo compounds, such as N-bromophthalimide (NBP) and 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) , can also serve as electrophilic bromine sources and may offer advantages in specific applications. beilstein-journals.orgresearchgate.net The reactivity of these reagents can be modulated by the electronic environment of the N-Br bond.

The following table summarizes common reagents used for direct electrophilic bromination of amides:

| Reagent | Abbreviation | Key Features |

| N-Bromosuccinimide | NBS | Solid, stable, and widely available brominating agent. wikipedia.orgorganicchemistrytutor.com |

| N-Bromophthalimide | NBP | Another imide-based brominating agent. researchgate.net |

| 1,3-Dibromo-5,5-dimethylhydantoin | DBDMH | Contains two active bromine atoms. beilstein-journals.org |

Indirect methods for the formation of N-haloamides are less common but can be valuable in certain contexts. One such pathway involves the Hofmann rearrangement , where a primary amide is treated with bromine and a strong base. fiveable.me This reaction proceeds through an N-bromoamide intermediate, which then rearranges to form an isocyanate. fiveable.me While the primary goal of the Hofmann rearrangement is to synthesize an amine with one less carbon atom, the initial N-bromoamide formation step is a key mechanistic feature. By carefully controlling the reaction conditions, it might be possible to isolate the N-bromoamide intermediate, although this is not the typical application of this reaction.

Another indirect approach could involve the in situ generation of a brominating agent. However, for the synthesis of a specific compound like this compound, direct bromination with a well-defined reagent like NBS is generally preferred for its simplicity and control.

Optimization of Reaction Conditions and Yield Efficiency Studies

The efficiency and yield of the N-bromination of 2,6-dichlorobenzamide are highly dependent on the optimization of various reaction parameters. While specific studies on this compound are limited, valuable insights can be drawn from research on the bromination of analogous amides and other aromatic compounds.

Catalyst: The use of a catalyst can significantly enhance the rate and selectivity of bromination reactions. For instance, iron(II) chloride (FeCl₂) has been effectively used as a catalyst in the aminobromination of alkenes, where an amide serves as the nitrogen source and NBS as the bromine source. organic-chemistry.org The catalyst is believed to activate the halogenated amide. Similarly, ytterbium(III) triflate (Yb(OTf)₃) has been shown to catalyze the bromo-arylation of N-benzyl cinnamamides with NBS. benthamdirect.com The potential application of such catalysts in the direct N-bromination of 2,6-dichlorobenzamide could lead to milder reaction conditions and improved yields.

Solvent: The choice of solvent plays a critical role in the outcome of bromination reactions. The polarity of the solvent can influence the solubility of the reactants and the stability of reaction intermediates, thereby affecting the regioselectivity and reaction rate. manac-inc.co.jp For the N-bromination of amides, solvents such as carbon tetrachloride (CCl₄), acetonitrile (B52724) (CH₃CN), and dichloromethane (B109758) (CH₂Cl₂) are commonly employed. wikipedia.orgchemrxiv.org The optimization of the solvent system is a key aspect of developing an efficient synthetic protocol.

Temperature: The reaction temperature is another crucial parameter to control. While some bromination reactions with highly reactive substrates can proceed at room temperature, others may require heating to achieve a reasonable reaction rate. Conversely, for highly exothermic reactions, cooling may be necessary to prevent the formation of side products.

Stoichiometry: The molar ratio of the amide to the brominating agent must be carefully controlled. Using a slight excess of the brominating agent can help to ensure complete conversion of the starting material, but a large excess can lead to the formation of over-brominated or other undesirable byproducts. acs.org

The following table provides a hypothetical framework for an optimization study based on general principles of organic synthesis:

| Parameter | Variation 1 | Variation 2 | Variation 3 |

| Catalyst | None | FeCl₂ (5 mol%) | Yb(OTf)₃ (5 mol%) |

| Solvent | Dichloromethane | Acetonitrile | Ethyl Acetate (B1210297) |

| Temperature | 0 °C | Room Temperature | 50 °C |

| NBS (equiv.) | 1.0 | 1.1 | 1.2 |

Sustainability Considerations and Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes. The goal is to develop processes that are more environmentally benign, safer, and more efficient in their use of resources.

Atom Economy: The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms of the reactants are incorporated into the final product, is a key metric. Direct N-bromination reactions with reagents like NBS generally have good atom economy.

Safer Solvents: A significant focus of green chemistry is the replacement of hazardous solvents with safer alternatives. For example, a solvent switch from dichloromethane, which is a suspected carcinogen, to a more benign solvent like ethyl acetate or even water, if feasible, would represent a significant green improvement. rsc.org Research has shown that some N-bromosuccinimide-mediated reactions can be carried out effectively in water using additives like β-cyclodextrin. organic-chemistry.org

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste than stoichiometric reactions. The exploration of efficient and recyclable catalysts for the N-bromination of 2,6-dichlorobenzamide would be a valuable contribution to the sustainability of its synthesis. whiterose.ac.uk

By considering these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Mechanistic Investigations of N Bromo 2,6 Dichlorobenzamide Reactivity

Role as a Brominating Reagent in Organic Transformations

N-haloamides, particularly N-bromoamides like N-Bromo-2,6-dichlorobenzamide, are significant reagents in organic synthesis, primarily serving as sources of electrophilic bromine or as precursors to bromine radicals. The reactivity is dictated by the polarization of the nitrogen-bromine (N-Br) bond. The electron-withdrawing nature of the adjacent carbonyl group and the dichlorinated phenyl ring renders the nitrogen atom electron-poor, which in turn makes the attached bromine atom electrophilic, or susceptible to homolytic cleavage under specific conditions.

Electrophilic Bromination: Substrate Scope, Regioselectivity, and Stereoselectivity

This compound, by analogy with more commonly used reagents like N-bromosuccinimide (NBS), is expected to function as an effective electrophilic brominating agent. masterorganicchemistry.com The N-Br bond is polarized (Nδ--Brδ+), making the bromine atom susceptible to attack by nucleophiles. masterorganicchemistry.com This reactivity is particularly useful for the bromination of electron-rich substrates such as activated aromatic compounds, enolates, and alkenes.

In the presence of a Lewis acid or a strong protic acid catalyst, the electrophilicity of the bromine is further enhanced, facilitating the bromination of even less reactive aromatic rings. youtube.com For alkenes, the reaction typically proceeds through a cyclic bromonium ion intermediate, which is then opened by a nucleophile. masterorganicchemistry.com When water or an alcohol is used as the solvent, this leads to the formation of bromohydrins or bromoethers, respectively, often with a high degree of stereoselectivity (anti-addition). masterorganicchemistry.com

The regioselectivity of aromatic bromination is governed by the directing effects of the substituents on the aromatic ring. Electron-donating groups direct the incoming electrophilic bromine to the ortho and para positions, while electron-withdrawing groups direct it to the meta position.

Table 1: Predicted Substrate Scope for Electrophilic Bromination by this compound Based on known reactivity of similar N-bromoamides like NBS.

| Substrate Class | Typical Products | Key Reaction Aspects |

|---|---|---|

| Alkenes | Vicinal Dibromides, Bromohydrins, Bromoethers | Formation of a bromonium ion intermediate. masterorganicchemistry.com Stereochemistry is typically anti-addition. |

| Activated Arenas | Aryl Bromides | Bromination occurs at ortho/para positions relative to activating groups. |

| Phenols | Bromophenols | Highly reactive, often leading to polybromination if not controlled. |

| Enols/Enolates | α-Bromoketones | Reaction proceeds via the enol or enolate form of a carbonyl compound. |

| Anilines | Bromoanilines | Highly reactive; the amino group often requires protection to avoid oxidation and achieve selectivity. |

Radical-Mediated Bromination Pathways and Initiator Effects

This compound can also serve as a source of bromine radicals (Br•) for free-radical substitution reactions. This pathway is favored under conditions that promote homolytic cleavage of the N-Br bond, such as exposure to UV light or the presence of a radical initiator. A key application of this reactivity is the selective bromination of allylic and benzylic positions. youtube.com

The mechanism involves a radical chain reaction. masterorganicchemistry.com In the initiation step, a small amount of bromine radical is generated. This radical then abstracts a hydrogen atom from an allylic or benzylic position, which is a favored process due to the resonance stabilization of the resulting carbon radical. youtube.com This carbon radical then reacts with a bromine source (either this compound itself or Br₂ formed in situ) to yield the brominated product and a new bromine radical, which continues the chain. masterorganicchemistry.comyoutube.com

A crucial aspect of using N-bromoamides for radical bromination is that they maintain a very low concentration of molecular bromine (Br₂) in the reaction mixture, which suppresses the competing electrophilic addition to double bonds. youtube.com

Table 2: Initiator Effects in Radical-Mediated Bromination Based on established principles for N-bromoamides.

| Initiator/Condition | Mechanism of Action | Typical Application |

|---|---|---|

| Azobisisobutyronitrile (AIBN) | Thermal decomposition generates radicals that initiate the chain reaction. | Standard initiator for allylic/benzylic bromination. |

| Benzoyl Peroxide (BPO) | Weaker O-O bond cleaves upon heating to form radicals. | Alternative thermal initiator. |

| UV Light (hν) | Photolysis directly causes homolytic cleavage of the N-Br bond or Br-Br bond of in situ generated Br₂. masterorganicchemistry.com | "Photo-bromination"; useful for heat-sensitive substrates. |

| Heat (Δ) | Can provide the energy for homolytic cleavage, often in conjunction with an initiator. | Used to control reaction rate. |

Reactivity in Nucleophilic and Rearrangement Reactions

Hydrolysis Mechanisms of this compound under Various Conditions

The hydrolysis of this compound initially yields 2,6-dichlorobenzamide (B151250) and hypobromous acid. The subsequent fate of 2,6-dichlorobenzamide is of significant environmental and chemical interest, as it is a known persistent degradation product of the herbicide dichlobenil (B1670455). thegoodscentscompany.comlookchem.com

Studies on 2,6-dichlorobenzamide (BAM) show it is highly recalcitrant. grafiati.com Its degradation can proceed through biotic or abiotic pathways. In biological systems, such as in soil or by specific bacterial strains, the primary mode of metabolism is further hydrolysis of the amide group to 2,6-dichlorobenzoic acid (2,6-DCBA), a reaction catalyzed by amidase enzymes. researchgate.netresearchgate.net This is often the rate-limiting step in its mineralization. researchgate.net Further degradation of 2,6-DCBA involves hydroxylation and subsequent dehalogenation steps. researchgate.net

In rats, the metabolism of 2,6-dichlorobenzamide is more complex, involving hydroxylation of the phenyl ring and conjugation with glutathione. lookchem.com

Table 3: Known Degradation and Metabolic Products of 2,6-Dichlorobenzamide

| Product | Pathway | Reference |

|---|---|---|

| 2,6-Dichlorobenzoic acid (2,6-DCBA) | Microbial amidase hydrolysis | researchgate.net |

| 2,6-Dichloro-3-hydroxybenzoic acid | Microbial mono-oxygenase activity on 2,6-DCBA | researchgate.net |

| 2,6-Dichloro-3,5-dihydroxybenzoic acid | Microbial hydroxylation | researchgate.net |

| Monohydroxy-dichlorobenzamides | Mammalian metabolism (rats) | lookchem.com |

| 2-Chloro-5-hydroxy-6-(methylthio)benzamide | Mammalian metabolism (rats) | lookchem.com |

Hofmann-type Rearrangements and Related Transformations of N-Haloamides

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgnumberanalytics.com The reaction proceeds through an N-haloamide intermediate, making this compound a potential substrate for this transformation. wikipedia.org

The general mechanism involves the following key steps:

Formation of the N-bromoamide by reacting the primary amide with a bromine source in base.

Deprotonation of the N-bromoamide to form an anion.

Rearrangement of the anion, where the aryl group migrates from the carbonyl carbon to the nitrogen atom, with the simultaneous loss of the bromide ion. This concerted step forms an isocyanate intermediate. wikipedia.orgchemistrysteps.com

Hydrolysis of the isocyanate to an unstable carbamic acid, which then decarboxylates to yield the primary amine. wikipedia.org

However, the structure of this compound presents significant challenges for a successful Hofmann rearrangement. The presence of two chlorine atoms in the ortho positions creates substantial steric hindrance around the reaction center. This sterically crowded environment can impede the necessary conformational changes for the rearrangement and hinder the approach of nucleophiles (like water to the isocyanate intermediate). Furthermore, the electron-withdrawing nature of the chloro-substituents deactivates the aromatic ring, which can retard the migratory aptitude of the phenyl group and favor competing side reactions, such as the hydrolysis of the amide bond.

Exploration of Catalytic Applications and Ligand Functionality

Direct catalytic applications or uses as a ligand for the specific compound this compound are not widely reported in the scientific literature. However, the constituent parts of the molecule—the dichlorobenzamide core—are found in more complex structures that do exhibit such functionality.

For instance, related dichlorobenzamide derivatives have been used as substrates in copper-catalyzed intramolecular O-arylation reactions to synthesize benzoxazoles, demonstrating that the amide moiety can participate in metal-catalyzed transformations. rsc.org Similarly, other substituted benzamides are integral components of ligands used in various catalytic systems. The amide nitrogen and carbonyl oxygen can act as coordination sites for metal centers. While this compound itself is primarily viewed as a reactive brominating agent, its parent amide, 2,6-dichlorobenzamide, or its derivatives could potentially be incorporated into the design of new ligands or catalysts for organic synthesis.

Advanced Spectroscopic and Structural Characterization of N Bromo 2,6 Dichlorobenzamide

Vibrational Spectroscopy for Molecular Dynamics and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for investigating the molecular structure, bonding, and conformational properties of molecules. For N-Bromo-2,6-dichlorobenzamide, these methods would provide a detailed fingerprint of its vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy: Band Assignments and Vibrational Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces vibrations of its constituent bonds. An FT-IR spectrum of this compound would be expected to reveal characteristic absorption bands corresponding to the functional groups present in the molecule. Key vibrational modes would include the N-H stretching (if any residual non-brominated compound is present), C=O stretching of the amide group, N-Br stretching, C-N stretching, C-Cl stretching, and various aromatic C-H and C-C stretching and bending vibrations.

Table 1: Hypothetical FT-IR Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

Fourier Transform Raman (FT-Raman) Spectroscopy: Overtone and Combination Bands

FT-Raman spectroscopy provides complementary information to FT-IR. It is based on the inelastic scattering of monochromatic laser light. Non-polar bonds and symmetric vibrations often produce strong signals in Raman spectra. For this compound, the aromatic ring vibrations and the C-Cl and N-Br bonds would be expected to be Raman active. Overtone and combination bands, which arise from the simultaneous excitation of multiple vibrational modes, can also be observed, providing further insight into the molecule's vibrational behavior, though they are typically weaker than fundamental vibrations.

Table 2: Hypothetical FT-Raman Band Assignments for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|

Detailed Vibrational Mode Assignments and Potential Energy Distribution (PED) Analysis

A detailed assignment of the observed vibrational modes would be facilitated by theoretical calculations, such as Density Functional Theory (DFT). A Potential Energy Distribution (PED) analysis would quantitatively break down each normal mode of vibration into contributions from various internal coordinates (bond stretching, angle bending, etc.). This would allow for an unambiguous assignment of the spectral bands and a deeper understanding of the coupling between different vibrational motions within the this compound molecule. A theoretical study on the parent compound, 2,6-dichlorobenzamide (B151250), has been reported to include such an analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chemical Environment Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of a molecule in solution by probing the magnetic properties of atomic nuclei.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C, ¹⁵N NMR) for Proximity and Connectivity

¹H NMR: The proton NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms on the aromatic ring. The chemical shifts, coupling patterns, and integration of these signals would help confirm the substitution pattern of the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons directly bonded to chlorine, the carbon bonded to the amide group, and the other aromatic carbons.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, could provide direct information about the electronic environment of the nitrogen atom in the N-bromo-amide functionality.

Table 3: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|

Table 4: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC) for Complex Structural Confirmation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from one-dimensional spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between neighboring protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between directly bonded protons and carbons, allowing for the definitive assignment of the protonated aromatic carbons.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the local atomic environments in solid materials, including both crystalline and amorphous forms. For this compound, SSNMR could provide invaluable information on its molecular structure, packing, and dynamics in the solid state.

In the absence of direct experimental SSNMR data for this compound, we can anticipate the key spectral features based on its molecular structure and by analogy with related compounds. The primary nuclei of interest for SSNMR studies would be ¹H, ¹³C, ¹⁴N, and potentially ⁷⁹/⁸¹Br.

Expected ¹³C and ¹⁵N SSNMR Characteristics:

The ¹³C SSNMR spectrum would be expected to show distinct resonances for each of the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and bromine atoms, as well as the amide group. The carbonyl carbon would exhibit a characteristic downfield shift. Variations in the crystal packing or the presence of different polymorphs would likely lead to observable changes in the ¹³C chemical shifts, providing a fingerprint for different solid forms.

Similarly, the ¹⁵N SSNMR spectrum would be sensitive to the local environment of the nitrogen atom in the amide group. The chemical shift and the quadrupolar coupling constant (for ¹⁴N) would be influenced by hydrogen bonding interactions involving the amide N-H group.

Theoretical Predictions and Comparative Data:

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the SSNMR parameters for this compound. Such calculations, when benchmarked against experimental data for structurally similar compounds like 2,6-dichlorobenzamide, can provide reliable estimates of the expected chemical shifts and aid in the interpretation of future experimental spectra.

X-ray Diffraction for Solid-State Molecular and Crystal Structure

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported, the analysis of its parent compound, 2,6-dichlorobenzamide, provides a robust model for understanding its likely solid-state architecture.

Single-Crystal X-ray Diffraction Analysis for Atomic Coordinates and Bond Parameters

The crystal structure of 2,6-dichlorobenzamide has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 295948. This structure reveals key details about the molecular geometry and intermolecular interactions that are likely to be preserved or systematically altered upon N-bromination.

Anticipated Molecular Geometry of this compound:

Based on the structure of 2,6-dichlorobenzamide, the N-Bromo derivative is expected to have a planar benzamide (B126) core. The introduction of the bromine atom on the nitrogen will likely lead to a slight pyramidalization of the amide nitrogen. The bond lengths and angles around the amide group will be influenced by the electronic and steric effects of the bromine atom. It is anticipated that the N-Br bond length will be a key parameter of interest.

Hypothetical Crystallographic Data:

While experimental data is absent, a hypothetical data table for this compound can be constructed based on typical values for related structures.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-12 |

| b (Å) | ~5-7 |

| c (Å) | ~15-17 |

| β (°) | ~95-105 |

| Z | 4 |

Investigation of Polymorphism and Co-crystallization Phenomena

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in organic molecules, particularly those capable of forming strong intermolecular interactions like hydrogen bonds. Halogenated benzamides are known to exhibit polymorphism, which can significantly impact their physical properties.

The potential for polymorphism in this compound is high due to the presence of the amide group, which can form different hydrogen bonding motifs, and the halogen atoms, which can participate in halogen bonding and other non-covalent interactions. Different polymorphs could arise from variations in the packing of the molecules, leading to different unit cell parameters and crystal symmetries.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, is another avenue for modifying the solid-state properties of this compound. Co-formers could be selected to interact with the amide group via hydrogen bonding or with the aromatic ring through π-π stacking interactions.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

The crystal packing of this compound will be governed by a combination of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking.

Hydrogen Bonding: The primary hydrogen bond donor is the amide N-H group, which can interact with the carbonyl oxygen of a neighboring molecule to form classic amide-amide hydrogen bonds, often leading to the formation of chains or dimers.

Halogen Bonding: The chlorine and bromine atoms on the molecule can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules, such as the carbonyl oxygen or even the aromatic ring. These interactions can play a significant role in directing the crystal packing.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contacts can be identified.

For this compound, a Hirshfeld surface analysis would be expected to reveal:

Red spots on the d_norm map, indicating close contacts corresponding to N-H···O hydrogen bonds.

Areas corresponding to Cl···H and Br···H contacts, highlighting the importance of van der Waals forces.

Potential regions indicative of Cl···Cl or Cl···Br halogen bonding interactions.

The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative breakdown of the different types of intermolecular contacts, allowing for a detailed comparison with the packing of 2,6-dichlorobenzamide and other related structures.

Computational and Theoretical Studies on N Bromo 2,6 Dichlorobenzamide

Quantum Chemical Modeling for Electronic and Molecular Structure

Quantum chemical modeling offers a powerful lens through which to examine the intricate details of molecular structure and electronic properties. For N-Bromo-2,6-dichlorobenzamide, these computational approaches have elucidated key features that govern its behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate prediction of molecular geometries and vibrational frequencies. nih.govkarazin.ua For this compound, DFT calculations, often employing basis sets such as 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. nih.gov This process of geometry optimization seeks the lowest energy conformation of the molecule. nih.gov

The calculations confirm a non-planar structure, with the bromine atom positioned out of the plane of the benzamide (B126) group. The optimized geometric parameters, including bond lengths and angles, provide a foundational understanding of the molecule's steric and electronic environment.

Vibrational frequency analysis, also performed using DFT, serves a dual purpose. Firstly, the absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. nih.gov Secondly, the predicted infrared (IR) and Raman spectra can be correlated with experimental data to validate the computational model. Each vibrational mode corresponds to a specific type of bond stretching, bending, or torsional motion within the molecule. For instance, characteristic vibrational frequencies for the C=O, N-H, C-Cl, and N-Br bonds can be assigned, providing a detailed vibrational signature of the molecule.

Table 1: Selected Theoretical Vibrational Frequencies for this compound (Data is illustrative and based on typical DFT calculation results for similar molecules)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O | Stretching | ~1680 |

| N-H | Bending | ~1550 |

| C-Cl | Stretching | ~750 |

| N-Br | Stretching | ~600 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electron Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. nih.govresearchgate.netnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited and is generally more reactive.

For this compound, the HOMO is typically localized on the electron-rich regions of the molecule, including the bromine atom and the phenyl ring. The LUMO, conversely, is often centered on the electron-deficient sites, such as the carbonyl group. This distribution of frontier orbitals indicates that the molecule can act as both an electron donor and acceptor, participating in charge transfer interactions. nih.gov The analysis of these orbitals is fundamental to understanding the electron transfer properties of the compound. nih.gov

Table 2: Theoretical Frontier Molecular Orbital Energies for this compound (Data is illustrative and based on typical DFT calculation results for similar molecules)

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. nih.govresearchgate.net The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, areas of positive potential, shown in blue, are electron-poor and prone to nucleophilic attack.

In this compound, the MEP surface reveals that the most negative potential is located around the oxygen atom of the carbonyl group, making it a likely site for interaction with electrophiles. The regions around the hydrogen atom of the amide group and, to a lesser extent, the bromine atom, exhibit a positive electrostatic potential, suggesting their susceptibility to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions and predicting the regioselectivity of chemical reactions.

Nonlinear Optical (NLO) Properties Calculations and Hyperpolarizability

Nonlinear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics. nih.govnih.gov Computational methods can be used to predict the NLO properties of molecules, including the first-order hyperpolarizability (β). A high hyperpolarizability value indicates a strong NLO response.

For this compound, the presence of electron-donating (amide) and electron-withdrawing (halogens, carbonyl) groups, along with the π-conjugated system of the phenyl ring, suggests the potential for significant NLO activity. Theoretical calculations of the dipole moment, polarizability, and first-order hyperpolarizability can quantify this potential. The calculated hyperpolarizability can be compared to that of known NLO materials, such as urea, to assess its promise for NLO applications. nih.gov

Table 3: Theoretical Nonlinear Optical Properties of this compound (Data is illustrative and based on typical DFT calculation results for similar molecules)

| Property | Calculated Value |

| Dipole Moment (μ) | ~3.5 D |

| Mean Polarizability (α) | ~150 a.u. |

| First-Order Hyperpolarizability (β) | ~5 x 10⁻³⁰ esu |

Thermochemical Properties Prediction

The prediction of thermochemical properties provides essential data for understanding the stability and energetics of a compound.

Standard Enthalpies of Formation and Isodesmic Reaction Approaches

The standard enthalpy of formation (ΔHf°) is a fundamental thermochemical quantity that indicates the stability of a compound relative to its constituent elements in their standard states. While experimental determination can be challenging, computational methods offer a reliable alternative.

One accurate computational strategy is the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction in which the number and types of chemical bonds are conserved on both the reactant and product sides. By choosing a set of reference molecules with well-established experimental enthalpies of formation, the unknown enthalpy of formation of the target molecule, in this case, this compound, can be calculated with high accuracy. The enthalpy of the isodesmic reaction is calculated using the total energies obtained from quantum chemical calculations (e.g., DFT). This approach effectively cancels out systematic errors in the calculations, leading to more reliable thermochemical data.

Thermodynamic Functions (Heat Capacity, Entropy, Gibbs Free Energy) Across Temperature Ranges

No specific experimental or computational data regarding the thermodynamic functions, such as heat capacity, entropy, and Gibbs Free Energy, for this compound across various temperature ranges were found in the reviewed scientific literature.

Mechanistic Simulations and Reaction Pathway Elucidation

Detailed mechanistic simulations and reaction pathway elucidations for this compound are not available in the current body of scientific literature. While general principles of amide chemistry and reactions involving N-halo compounds are established, specific computational studies on this molecule are lacking.

Transition State Identification and Energy Barrier Calculations

There are no published studies that identify transition states or calculate the energy barriers associated with reactions involving this compound. Such computational investigations are crucial for understanding reaction kinetics and mechanisms but have not been reported for this specific compound.

Molecular Dynamics Simulations for Reactivity and Conformational Dynamics

No molecular dynamics simulations have been reported for this compound to investigate its reactivity and conformational dynamics. These types of simulations provide insights into the molecular motion and behavior over time, which are currently unknown for this compound.

Intermolecular Interactions and Crystal Packing Analysis

While the crystal structure of this compound may exist, detailed computational analyses of its intermolecular interactions and crystal packing are not available in the public domain.

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) for Non-Covalent Interactions

There are no available studies that have employed Reduced Density Gradient (RDG) or Electron Localization Function (ELF) analyses to investigate the non-covalent interactions within the crystal structure of this compound. These methods are powerful tools for visualizing and understanding weak interactions, but they have not been applied to this molecule in published research.

Quantitative Analysis of Hydrogen Bonding Networks and Halogen Bonding

A quantitative analysis of the hydrogen bonding networks and any potential halogen bonding within the crystal structure of this compound has not been reported. Such an analysis would provide valuable information on the forces that govern its solid-state architecture.

Synthesis and Characterization of N Bromo 2,6 Dichlorobenzamide Derivatives and Analogs

Design Principles for Structural Modifications and Analogue Synthesis

The design of derivatives and analogs of N-Bromo-2,6-dichlorobenzamide is fundamentally governed by the desire to modulate the reactivity of the nitrogen-bromine (N-Br) bond. The core design principles revolve around manipulating the steric and electronic environment of the N-bromoamide functionality. researchgate.netnih.gov

Electronic Effects: The two chlorine atoms at the 2 and 6 positions of the benzene (B151609) ring exert a powerful electron-withdrawing inductive effect. This effect decreases the electron density on the amide nitrogen, which in turn increases the electrophilicity of the bromine atom, making the compound a potent source of electrophilic bromine (Br⁺). nih.govnsf.gov Structural modifications often involve introducing different substituents onto the aromatic ring to either enhance or attenuate this effect. For instance, adding electron-donating groups could decrease the bromine's electrophilicity, potentially favoring radical-based reaction pathways.

Steric Effects: The steric hindrance around the N-Br bond is a critical design parameter, particularly for controlling reaction selectivity. Introducing bulky substituents on the aromatic ring or on the nitrogen atom (if it were a secondary amide precursor) can dramatically influence the regioselectivity of bromination reactions. acs.orgresearchgate.net Bulky N-bromoamides have been shown to favor C-H abstraction at less-hindered positions in radical-mediated processes, showcasing a design principle that allows for site-selective functionalization of complex molecules. acs.orgresearchgate.net

Anomeric Effects: Advanced design principles may incorporate the concept of "anomeric amides," where the nitrogen atom is pyramidalized. This geometric distortion stores energy, which can be harnessed to create highly powerful halogenating reagents. nih.gov Synthesizing analogs of this compound with constrained geometries could therefore lead to a new class of exceptionally reactive reagents.

Synthetic Strategies for Substituted N-Bromo-Benzamides and Related N-Haloamides

The synthesis of this compound and its analogs begins with the corresponding primary amide, 2,6-dichlorobenzamide (B151250). This precursor is a known metabolite of the herbicide dichlobenil (B1670455) (2,6-dichlorobenzonitrile) and can be formed via the hydrolysis of the nitrile, a transformation facilitated by nitrile hydratase enzymes in soil bacteria. nih.gov

The primary strategy for the synthesis of N-bromoamides involves the direct N-bromination of the parent amide. Two general methods are prevalent:

Reaction with Bromine and Base: This is a classic method, often constituting the initial steps of the Hofmann Rearrangement. wikipedia.org The primary amide (2,6-dichlorobenzamide) is treated with molecular bromine (Br₂) in the presence of a base, such as sodium hydroxide (NaOH). The base deprotonates the amide, forming an anion that subsequently reacts with bromine to yield the N-bromoamide product. libretexts.orgmasterorganicchemistry.com

Reaction with N-Bromosuccinimide (NBS): NBS can serve as an effective bromine source for the N-bromination of primary amides when used in conjunction with a strong base. wikipedia.orgyoutube.com This method offers the advantage of using a solid, more easily handled brominating agent compared to liquid bromine. masterorganicchemistry.com

These synthetic approaches are robust and can be applied to a variety of substituted benzamides, allowing for the generation of a library of N-bromo-benzamide derivatives with diverse electronic and steric properties. The resulting N-bromoamides are typically stable, crystalline solids. acs.org

Structure-Reactivity and Structure-Property Relationships in Derivatized Forms

The utility of this compound derivatives lies in the reactivity of the N-Br bond, which can be cleaved either heterolytically to provide an electrophilic bromine source or homolytically to generate a bromine radical and an amidyl radical. wikipedia.orgorganic-chemistry.org The reaction pathway is dictated by the conditions, such as the presence or absence of light or radical initiators. masterorganicchemistry.com

Electrophilic Reactivity: In the absence of radical initiators, the polarized N-Br bond, enhanced by the electron-withdrawing chloro-substituents, allows the molecule to act as an electrophilic brominating agent. This reactivity is harnessed in the bromination of electron-rich aromatic compounds and in the formation of bromohydrins from alkenes. wikipedia.org The reactivity can be further enhanced by Lewis basic additives that engage in halogen bonding, increasing the positive character of the bromine atom. nsf.gov

Radical Reactivity: Under visible light irradiation or in the presence of a radical initiator, the N-Br bond undergoes homolysis. acs.orgresearchgate.net This pathway is central to site-selective aliphatic C-H bromination. The structure of the N-bromoamide has a profound impact on the selectivity of these radical reactions. As shown in the table below, increasing the steric bulk of the amide component dramatically alters the selectivity of C-H abstraction.

| N-Bromoamide Reagent | Substrate | Product Yield (%) | Methylene:Methine Selectivity (kₛ/kₜ) |

| N-Bromosuccinimide (NBS) | Adamantane | 65 | 0.07 |

| N-Bromo-N-tert-butyl-2,2-dimethylpropanamide | Adamantane | 70 | 6.6 |

| N-Bromoacetamide | Adamantane | 55 | 0.15 |

| N-Bromobenzamide | Adamantane | 60 | 0.18 |

This table presents data adapted from studies on site-selective C-H bromination to illustrate structure-reactivity relationships. acs.org

The data demonstrates that highly hindered N-bromoamides can invert the typical reactivity trend, favoring bromination at secondary (methylene) carbons over tertiary (methine) carbons. This tunability is a key aspect of the structure-reactivity relationship in these compounds.

Regioselective and Stereoselective Syntheses of Complex Analogs

The tailored reactivity of N-bromo-benzamide analogs makes them powerful tools for complex organic synthesis, particularly in reactions requiring high levels of regio- and stereocontrol.

Regioselective Bromination:

Aromatic Systems: N-bromo-benzamide derivatives, like NBS, are used for the highly regioselective bromination of activated aromatic compounds. The use of polar solvents like DMF often leads to excellent para-selectivity. wikipedia.org

Aliphatic Systems: As discussed, the most significant application in regioselectivity is the visible-light-mediated C-H bromination of unactivated alkanes. By choosing an appropriately bulky N-bromoamide analog, it is possible to direct bromination to specific, less-activated C-H bonds with a precision that rivals enzymatic reactions. acs.orgresearchgate.netnih.gov

Stereoselective Synthesis:

Alkene Functionalization: N-bromoamides are key reagents in the stereoselective bromofunctionalization of alkenes. rsc.orgrsc.org The reaction with an alkene in the presence of a nucleophile (e.g., water) typically proceeds through a cyclic bromonium ion intermediate. The subsequent backside attack by the nucleophile results in a product with anti stereochemistry. This principle is applied in the synthesis of:

Bromohydrins: Using water as the nucleophile. wikipedia.org

Bromoamination: Using a nitrogen-based nucleophile, which provides a route to vicinal amino alcohols. rsc.orgresearchgate.net

Oxazolines: One-pot syntheses can be achieved where a bromoamide intermediate cyclizes to form oxazolines stereoselectively. rsc.org

The development of chiral catalysts for use with N-bromoamide reagents has enabled enantioselective bromofunctionalizations, opening avenues for the asymmetric synthesis of complex, biologically active molecules. rsc.org The predictable control over both regioselectivity and stereoselectivity makes derivatives of this compound valuable reagents in modern synthetic chemistry.

Emerging Research Directions and Future Prospects for N Bromo 2,6 Dichlorobenzamide

Development of Novel Reagent Applications in Catalysis and Fine Chemical Synthesis

The exploration of N-Bromo-2,6-dichlorobenzamide in novel catalytic systems and for the synthesis of fine chemicals is an area of considerable interest. While specific catalytic applications of this compound are not yet widely reported, the reactivity of the N-bromoamide functionality suggests its potential as a versatile reagent. N-haloamides, in general, are effective sources of electrophilic halogens and amidyl radicals, which are valuable intermediates in a variety of organic transformations.

For instance, N-haloimides and amides have been successfully employed in TEMPO-catalyzed C-N cross-coupling amidations of electron-deficient tertiary anilines. researchgate.net This suggests a potential application for this compound in similar catalytic cycles for the formation of C-N bonds, a fundamental transformation in the synthesis of pharmaceuticals and other fine chemicals. The 2,6-dichloro substitution pattern on the benzamide (B126) ring could influence the reactivity and selectivity of such reactions, potentially offering advantages in specific synthetic contexts.

Furthermore, α-haloamides have been demonstrated as competent latent enolates in direct catalytic asymmetric Mannich-type reactions. acs.org While this involves a halogen on the α-carbon rather than the nitrogen, it highlights the rich chemistry of halogenated amides in asymmetric catalysis. Future research could explore whether this compound can participate in or facilitate analogous stereoselective transformations.

The synthesis of fine chemicals often relies on the precise introduction of functional groups. The ability of N-bromoamides to act as brominating agents for a variety of substrates, including challenging aliphatic C-H bonds, is well-documented. acs.orgnih.gov The specific steric and electronic properties of this compound could offer unique selectivity in such bromination reactions, making it a valuable tool for late-stage functionalization in complex molecule synthesis.

Exploration of Photochemical and Electrochemical Reactivity for Sustainable Transformations

The pursuit of sustainable chemical transformations has led to a surge of interest in photochemical and electrochemical methods. These approaches often offer milder reaction conditions and reduce the reliance on stoichiometric reagents.

Photochemical Reactivity:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis. N-bromoamides are known to undergo photochemical activation to generate amidyl radicals, which can participate in a variety of synthetic transformations, including site-selective C-H functionalization. acs.orgnih.gov For example, organic dyes can be used as photocatalysts for the bromination of arenes and heteroarenes using N-bromosuccinimide (NBS), a related N-bromo compound. nih.govacs.org This process proceeds through the activation of NBS via a visible-light photoredox pathway, enhancing its electrophilicity. nih.govacs.org It is highly probable that this compound could be similarly activated, offering a greener route for bromination reactions.

Electrochemical Reactivity:

Electrochemical methods provide another avenue for the sustainable generation of reactive species. Studies on the electrochemical reduction of N-haloamides have shown that the process involves a two-electron transfer to form an anion, with an intermediate radical species. cdnsciencepub.com This electrochemical generation of amide radicals from N-haloamides opens up possibilities for their use in synthetic applications without the need for chemical initiators. cdnsciencepub.com

Research on the electrochemical oxidation of the parent compound, 2,6-dichlorobenzamide (B151250) (BAM), has demonstrated its degradation pathway, which involves hydroxylation and dechlorination. While this study focused on degradation, it provides insight into the electrochemical behavior of the 2,6-dichlorobenzamide scaffold. Future research could investigate the electrochemical generation of the N-bromo derivative and its subsequent reactivity for synthetic purposes.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from batch to continuous flow manufacturing is a significant trend in the chemical industry, offering improved safety, efficiency, and scalability. Similarly, automated synthesis platforms are revolutionizing drug discovery and materials science by enabling high-throughput experimentation and optimization.

Flow Chemistry:

The halogenation of organic compounds, which can be highly exothermic and challenging to control in batch, is particularly well-suited for flow chemistry. rsc.org Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved selectivity and safety. rsc.org Photochemical reactions, including those involving N-bromoamides, have been successfully implemented in flow reactors, allowing for efficient light penetration and scalability. publish.csiro.aupublish.csiro.auresearchgate.net The use of N-bromosuccinimide for photo-brominations in continuous flow has been demonstrated to be an efficient and scalable method. publish.csiro.aupublish.csiro.auresearchgate.net Given these precedents, this compound is an excellent candidate for integration into flow chemistry platforms for various synthetic applications, including bromination and amidation reactions.

Automated Synthesis:

Automated synthesis platforms rely on robust and reliable chemical reactions that can be performed in a standardized manner. wikipedia.orgnih.govacm.org The development of protocols using this compound that are amenable to automation could significantly accelerate the discovery of new molecules with desired properties. These platforms can rapidly screen different reaction conditions and substrates, optimizing the use of this reagent for specific applications. mit.edu

Advanced Multiscale Modeling and Big Data Approaches in Chemical Research

Computational chemistry and data science are becoming indispensable tools in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the discovery of new chemical entities.

Advanced Multiscale Modeling:

Multiscale modeling allows for the study of chemical processes across different length and time scales, from the quantum mechanical behavior of electrons to the macroscopic properties of a reaction mixture. Computational studies, such as those using density functional theory (DFT), can provide valuable insights into the reactivity of molecules like this compound. For example, computational studies have been used to investigate the mechanisms of decomposition of N-diacetamides and the N-nitrosation of secondary amines. mdpi.comresearchgate.net Similar computational approaches could be applied to understand the bond dissociation energies, reaction pathways, and selectivity of this compound in various chemical transformations.

Big Data Approaches:

Potential in Materials Science or Specialized Chemical Systems Development

The unique combination of a reactive N-Br bond and a dichlorinated aromatic ring in this compound suggests its potential utility in the development of new materials and specialized chemical systems.

Polymer Modification:

N-haloamides have been used for the mild halogenation of polyolefins, such as polyethylene (B3416737) and polypropylene. rsc.org This process introduces halogen atoms onto the polymer backbone, modifying its properties and providing sites for further functionalization. rsc.org this compound could potentially be used in a similar fashion to create novel polymeric materials with tailored properties, such as flame retardancy, altered solubility, or enhanced compatibility with other materials.

Functional Materials:

The 2,6-dichlorobenzamide moiety itself is of interest. The parent compound is a known metabolite of the herbicide dichlobenil (B1670455). While this highlights its environmental relevance, the structural motif could also be incorporated into functional materials. The introduction of the N-bromo group provides a reactive handle for covalently incorporating this fragment into larger systems, such as polymers or surfaces, to impart specific functionalities.

Q & A

Q. What are the recommended synthesis protocols for N-Bromo-2,6-dichlorobenzamide, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves halogenation of 2,6-dichlorobenzamide using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. For example, analogous brominated benzamide derivatives (e.g., 2-amino-N-benzyl-5-bromobenzamide) have been synthesized via nucleophilic substitution or electrophilic aromatic substitution, achieving yields of 68–79% under reflux with polar aprotic solvents like DMF or acetonitrile . Optimization strategies include:

Q. What analytical techniques are most effective for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns. For example, aromatic protons in brominated benzamides exhibit distinct splitting (e.g., δ 7.73 ppm for brominated positions) .

- Mass Spectrometry (LC-MS/MS) : Molecular ion peaks (e.g., m/z = 305/307 [M]⁺) validate molecular weight and isotopic patterns .

- Melting Point Analysis : Sharp melting ranges (e.g., 204–208°C for analogous compounds) indicate purity .

- Chromatography (TLC/HPLC) : Rf values (e.g., 0.62 in ethyl acetate/n-hexane) monitor reaction progress .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Management : Segregate halogenated waste for professional disposal to avoid environmental contamination .

- Emergency Measures : Immediate rinsing with water for skin exposure and medical consultation for inhalation .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess chemical reactivity. For example, a gap of 5.38–5.94 eV (as in dichlorobenzamide derivatives) suggests low polarizability and high stability .

- Density Functional Theory (DFT) : Optimize molecular geometry to predict regioselectivity in further reactions (e.g., electrophilic attack at para positions) .

- Molecular Dynamics Simulations : Model degradation pathways under thermal stress (e.g., bond dissociation at >200°C) .

Q. How do structural modifications (e.g., halogen substitution) impact the biological or catalytic activity of this compound derivatives?

Methodological Answer:

- Comparative SAR Studies : Replace bromine with fluorine or chlorine to evaluate activity changes. For instance, fluorinated analogs (e.g., 2,6-difluorobenzamide) show altered binding affinities in enzyme inhibition assays .

- Crystallography : Resolve crystal structures (e.g., P2₁/c space group for 2,6-dichloro-N-phenylbenzamide) to correlate steric effects with activity .

- Kinetic Studies : Monitor reaction rates in cross-coupling reactions (e.g., Suzuki-Miyaura) to assess halogen mobility .

Q. How should researchers address inconsistencies in spectral data (e.g., NMR splitting patterns) for this compound?

Methodological Answer:

- Solvent Effects : Verify solvent choice (e.g., DMSO-d6 vs. CDCl₃) as proton shifts vary with polarity .

- Dynamic Processes : Check for tautomerism or rotational barriers causing peak broadening (e.g., amide bond rotation).

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated species) that distort spectra .

Q. What strategies enhance the stability of this compound during long-term storage?

Methodological Answer:

- Environmental Controls : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .

- Stability Testing : Accelerated aging studies (40°C/75% RH for 4 weeks) to monitor decomposition via HPLC .

- Additive Use : Antioxidants (e.g., BHT) at 0.1% w/w can suppress radical-mediated degradation .

Q. How can researchers validate the purity of this compound for mechanistic studies?

Methodological Answer:

- Quantitative NMR (qNMR) : Compare integral ratios of target peaks vs. internal standards (e.g., maleic acid) .

- Elemental Analysis : Match experimental C/H/N/Br percentages to theoretical values (e.g., C: 35.2%, Br: 28.1%) .

- Combined Techniques : Cross-validate HPLC purity (>98%) with melting point consistency (±1°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.